molecular formula C27H29NO3 B4925662 2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B4925662
M. Wt: 415.5 g/mol
InChI Key: VHYCULXTBHHFCV-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted with a 2,2,4-trimethyl-4-phenyl group and a 4-methoxyphenoxy ethanone moiety. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in modulating ion channels and neurotransmitter receptors . The methoxyphenoxy group may enhance solubility and influence binding interactions, while the trimethyl and phenyl substituents likely increase lipophilicity and steric bulk, impacting bioavailability and target selectivity.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-26(2)19-27(3,20-10-6-5-7-11-20)23-12-8-9-13-24(23)28(26)25(29)18-31-22-16-14-21(30-4)15-17-22/h5-17H,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCULXTBHHFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)OC)(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Methoxyphenoxy Group: This step might involve nucleophilic substitution reactions where a methoxyphenol derivative is introduced to the intermediate compound.

    Final Coupling: The final step could involve coupling the intermediate with an ethanone derivative under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroquinoline ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Possible use in the development of drugs targeting specific biological pathways.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

(a) N-[2-(4-Methoxyphenyl)-4-Quinolinyl]-N,N′,N′-Trimethyl-1,2-Ethanediamine Hydrochloride ()

  • Key Differences: This compound retains a fully aromatic quinoline ring, whereas the target molecule features a partially saturated tetrahydroquinoline core. The hydrochloride salt form in enhances water solubility, unlike the neutral ethanone derivative.

(b) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

  • Key Differences: This triazole-containing ethanone derivative includes sulfonyl and fluorine substituents, which increase electronegativity and metabolic stability compared to the methoxyphenoxy group in the target compound.
  • Functional Impact: The fluorine atoms may enhance binding to polar residues in enzymes, while the methoxyphenoxy group in the target compound could favor π-π stacking interactions .

(c) 1-[4-(Benzyloxy)-2-Hydroxy-3-Methoxyphenyl]Ethan-1-One ()

  • Key Differences: The benzyloxy and hydroxyl groups in this compound contrast with the methoxyphenoxy group in the target molecule.
  • Functional Impact: The hydroxyl group in may participate in hydrogen bonding, whereas the methoxyphenoxy group in the target compound prioritizes lipophilicity and steric effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula (Estimated) Molecular Weight Key Functional Groups LogP* (Predicted)
Target Compound C₃₀H₃₃NO₃ 467.6 Tetrahydroquinoline, Methoxyphenoxy ~4.2
N-[2-(4-Methoxyphenyl)-4-Quinolinyl]-... C₂₃H₂₈ClN₃O 406.9 Quinoline, Methoxyphenyl, Ethanediamine ~3.8
2-(4-(2,4-Difluorophenyl)-5-(Phenylsulfonyl) C₂₂H₁₅F₂N₃O₂S 441.4 Triazole, Sulfonyl, Difluorophenyl ~3.5
1-[4-(Benzyloxy)-2-Hydroxy-3-Methoxyphenyl] C₁₆H₁₆O₄ 272.3 Benzyloxy, Hydroxy, Methoxy ~2.1

*LogP values estimated using fragment-based methods.

Research Findings

Pharmacokinetic Considerations

    Biological Activity

    The compound 2-(4-Methoxyphenoxy)-1-(2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that exhibits various biological activities. This article explores its biological activity through a detailed examination of relevant studies, including antioxidant properties, antiproliferative effects on cancer cell lines, and structure-activity relationships.

    Chemical Structure and Properties

    The compound features a methoxyphenoxy group and a tetrahydroquinoline moiety, contributing to its diverse biological activities. The presence of these functional groups is crucial for its interaction with biological targets.

    Antioxidant Activity

    Antioxidant activity is one of the notable biological properties of this compound. Research has shown that compounds with similar structures often exhibit significant antioxidant properties due to their ability to scavenge free radicals and chelate metal ions.

    Key Findings:

    • Mechanism : The antioxidant activity is primarily attributed to the presence of hydroxyl groups and the overall electron-donating ability of the methoxy substituent .
    • Evaluation Methods : Various assays such as DPPH, ABTS, and CUPRAC have been utilized to assess the antioxidant capacity. CUPRAC has been found to be particularly sensitive for evaluating the antioxidant potential of related compounds .

    Antiproliferative Activity

    The antiproliferative effects of this compound have been evaluated against several cancer cell lines. Studies indicate that it may inhibit cell growth through multiple mechanisms.

    Case Studies:

    • Breast Cancer : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.5 to 3.58 μM against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
    • Mechanism of Action : The antiproliferative activity is believed to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .

    Structure-Activity Relationships (SAR)

    Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.

    Observations:

    • Substituent Effects : The presence of specific substituents on the phenyl ring significantly influences both antioxidant and antiproliferative activities. Hydroxyl groups in ortho or para positions enhance activity due to increased electron density and hydrogen bonding capabilities .
    • Linker Length : An ethylene linker between the quinoline and phenolic substituents has been shown to improve antioxidant efficacy by facilitating better spatial orientation for interaction with radicals .

    Summary Table of Biological Activities

    Biological ActivityAssay MethodIC50 Values (μM)Comments
    AntioxidantCUPRACNot specifiedEffective in scavenging free radicals
    AntiproliferativeMTT Assay0.5 - 3.58Significant against breast cancer cell lines
    Structure ActivitySAR AnalysisVariesSubstituent positioning crucial for efficacy

    Q & A

    Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

    Methodology :

    • Synthetic Route : Begin with a multi-step synthesis involving a Friedel-Crafts acylation to introduce the ethanone moiety, followed by coupling reactions to attach the 4-methoxyphenoxy group. A tetrahydroquinoline precursor can be prepared via cyclization of substituted anilines with ketones under acidic conditions .
    • Optimization Strategies :
      • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility, and ethanol for crystallization .
      • Catalysts : Employ Lewis acids (e.g., AlCl₃) for acylation steps to improve yields .
      • Temperature Control : Maintain 60–80°C for cyclization reactions to balance reaction rate and byproduct formation .

    Q. Table 1: Key Reaction Conditions

    StepSolventCatalystTemperatureYield Optimization Tips
    AcylationDichloromethaneAlCl₃0–5°CSlow addition of acyl chloride
    CyclizationTolueneH₂SO₄80°CReflux under nitrogen atmosphere
    CouplingDMF/EthanolNoneRTStir for 48 hours, then acidify

    Q. Which analytical techniques are most effective for characterizing this compound?

    Methodology :

    • Structural Confirmation :
      • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for diagnostic signals:
    • Tetrahydroquinoline protons : δ 1.2–2.5 ppm (multiplets for CH₂/CH₃ groups) .
    • Aromatic protons : δ 6.5–7.8 ppm (doublets for methoxyphenoxy substituents) .
      • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
    • Purity Assessment : Use TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient) .

    Q. How can solubility profiles guide solvent selection for experimental protocols?

    Methodology :

    • Solubility Testing : Perform a tiered solubility screen in solvents like ethanol, DMSO, and dichloromethane.
    • Polarity Considerations : The compound’s methoxy and ketone groups favor solubility in polar aprotic solvents (e.g., DMF) for reactions and DMSO for biological assays .

    Advanced Research Questions

    Q. What computational strategies predict molecular interactions and stability?

    Methodology :

    • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS.
    • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity under oxidative conditions .
    • Docking Studies : Use AutoDock Vina to simulate binding affinities with receptors (e.g., kinase domains) .

    Q. How to design SAR studies for the tetrahydroquinoline moiety?

    Methodology :

    • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and compare bioactivity.
    • Biological Assays : Test analogs in enzyme inhibition assays (e.g., cytochrome P450) or cytotoxicity screens (e.g., MTT assay).
    • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

    Q. Table 2: Example SAR Modifications

    Substituent ChangeBiological Activity TrendKey Insight
    Methoxy → ClIncreased cytotoxicityEnhanced electron-withdrawing effects
    Phenyl → MethylReduced binding affinitySteric hindrance at active site

    Q. What methodologies assess environmental persistence and ecological risks?

    Methodology :

    • Environmental Fate Studies :
      • Hydrolysis/Kinetics : Incubate compound in buffers (pH 4–9) at 25°C; monitor degradation via LC-MS .
      • Bioaccumulation : Use partition coefficients (log P) to model uptake in aquatic organisms.
    • Ecotoxicity Testing :
      • Algal Growth Inhibition : Expose Chlorella vulgaris to graded concentrations; measure chlorophyll content.
      • Microbial Degradation : Track compound mineralization in soil microcosms via ¹⁴C labeling .

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